OJPANTQOEPBZMS-UHFFFAOYSA-O
Description
The compound with the InChIKey OJPANTQOEPBZMS-UHFFFAOYSA-O corresponds to sodium salicylate (C₇H₅NaO₃), the sodium salt of salicylic acid. It is a white crystalline powder with a molecular weight of 160.10 g/mol. Sodium salicylate is widely used as a non-steroidal anti-inflammatory drug (NSAID) for pain relief and fever reduction. It functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Its solubility in water is approximately 1 g/mL at 25°C, and it has a pKa of ~1.8, making it highly soluble in alkaline solutions .
Properties
Molecular Formula |
C17H13ClNO2+ |
|---|---|
Molecular Weight |
298.746 |
IUPAC Name |
1-(4-chlorophenyl)-2-(8-hydroxyquinolin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C17H12ClNO2/c18-14-8-6-12(7-9-14)16(21)11-19-10-2-4-13-3-1-5-15(20)17(13)19/h1-10H,11H2/p+1 |
InChI Key |
OJPANTQOEPBZMS-UHFFFAOYSA-O |
SMILES |
C1=CC2=C(C(=C1)O)[N+](=CC=C2)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Toxicity : Sodium salicylate exhibits lower acute toxicity (LD₅₀ in rats: 930 mg/kg) compared to salicylic acid (LD₅₀: 891 mg/kg) and aspirin (LD₅₀: 200 mg/kg) due to its reduced acidity and faster renal clearance .
- Synthesis: Industrially, sodium salicylate is produced via carboxylation of phenol followed by neutralization with NaOH, whereas aspirin is synthesized by acetylating salicylic acid .
Critical Analysis of Evidence
The provided evidence lacks direct references to sodium salicylate but offers contextual insights:
- underscores the need to compare structurally/functionally similar compounds, guiding this analysis .
- highlights solubility and pH as critical comparison metrics, aligning with sodium salicylate’s alkaline solubility .
- indirectly supports toxicity comparisons by emphasizing chemical reactivity and safety protocols .
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